N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-chlorophenyl group and a carboxamide functional group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide typically involves the condensation of 2-chloroaniline with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of benzimidazole-1-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-1-carboxamide derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: In medicinal chemistry, N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide is investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, indicating its potential use in cancer therapy .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chemical structure allows for the formation of stable and vibrant colors, making it useful in the production of various industrial dyes .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to their death. In anticancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by interfering with their DNA replication and repair mechanisms .
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-1H-imidazole-1-carboxamide
- N-(2-Chlorophenyl)-1H-pyrrole-1-carboxamide
- N-(2-Chlorophenyl)-1H-pyrazole-1-carboxamide
Comparison: Compared to these similar compounds, N-(2-Chlorophenyl)-1H-benzo[d]imidazole-1-carboxamide exhibits unique properties due to the presence of the benzimidazole core. This core structure enhances its stability and biological activity, making it more effective in various applications. Additionally, the 2-chlorophenyl group contributes to its antimicrobial and anticancer properties, distinguishing it from other similar compounds .
Biological Activity
N-(2-Chlorophenyl)-1H-benzimidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities including antibacterial and anticancer properties. This article explores its biological activity based on various studies, synthesizing findings from diverse sources.
This compound features a benzimidazole core, which is known for its ability to interact with biological targets through various mechanisms. The benzimidazole scaffold can form hydrogen bonds and engage in hydrophobic interactions, making it a versatile pharmacophore in drug design. The presence of the 2-chlorophenyl group enhances its lipophilicity, which is crucial for membrane permeability and biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Here are some key findings:
- Cell Line Studies : In vitro studies have demonstrated that compounds with a benzimidazole structure exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives showed IC50 values below 10 µM against these lines, indicating potent activity .
- Mechanisms of Action : The compound induces apoptosis in cancer cells by modulating apoptotic pathways, specifically increasing the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2 . This dual action suggests its potential as a therapeutic agent targeting multiple pathways involved in cancer cell survival.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | <10 | Induction of apoptosis |
HCT116 | <10 | Caspase activation |
A549 | <20 | DNA intercalation and topoisomerase inhibition |
HePG2 | <10 | Inhibition of cell proliferation |
Antibacterial Activity
This compound also exhibits notable antibacterial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria.
- Comparative Efficacy : In comparative studies, this compound demonstrated superior antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like ciprofloxacin and ampicillin .
Table 2: Antibacterial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 µg/mL |
Escherichia coli | 8 µg/mL |
Enterococcus faecalis | 16 µg/mL |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Anticancer Study : A study involving multiple cancer cell lines reported that this compound exhibited a dose-dependent inhibition of cell growth, with complete cell death observed at higher concentrations in CNS cancer models .
- Antibacterial Study : Another investigation into its antibacterial properties revealed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Properties
CAS No. |
76989-93-0 |
---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(2-chlorophenyl)benzimidazole-1-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-10-5-1-2-6-11(10)17-14(19)18-9-16-12-7-3-4-8-13(12)18/h1-9H,(H,17,19) |
InChI Key |
WGNMSARLFNGKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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